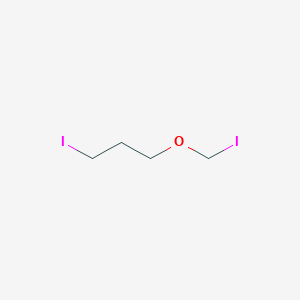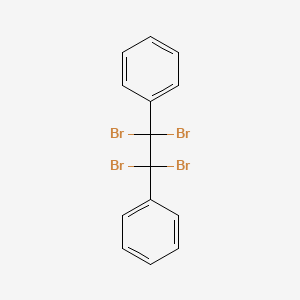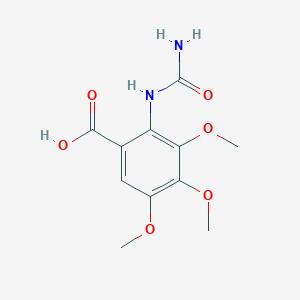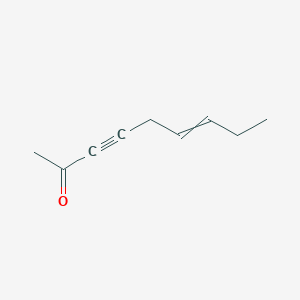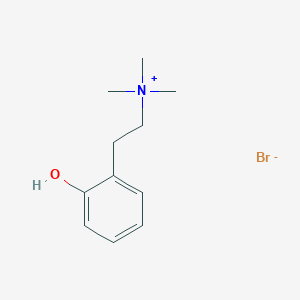
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is a quaternary ammonium compound with a phenolic hydroxyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide typically involves the reaction of 2-hydroxyphenyl ethylamine with methyl bromide. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group attacks the methyl bromide, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide undergoes various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium chloride or sodium iodide in polar solvents are employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Halide-substituted quaternary ammonium compounds
Aplicaciones Científicas De Investigación
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane transport and ion channel function.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of 2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide involves its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and cell lysis. This property makes it effective as an antimicrobial agent. Additionally, the phenolic hydroxyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Chlorhexidine: A bisbiguanide compound with broad-spectrum antimicrobial activity.
Uniqueness
2-(2-Hydroxyphenyl)-N,N,N-trimethylethan-1-aminium bromide is unique due to the presence of the phenolic hydroxyl group, which imparts additional chemical reactivity and biological activity. This distinguishes it from other quaternary ammonium compounds that lack this functional group.
Propiedades
Número CAS |
112308-32-4 |
|---|---|
Fórmula molecular |
C11H18BrNO |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
2-(2-hydroxyphenyl)ethyl-trimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-12(2,3)9-8-10-6-4-5-7-11(10)13;/h4-7H,8-9H2,1-3H3;1H |
Clave InChI |
UESFMKQOGGVAAS-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)CCC1=CC=CC=C1O.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


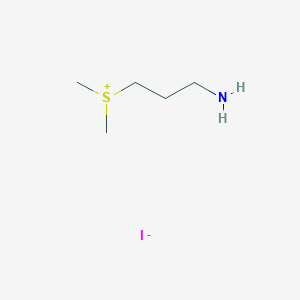

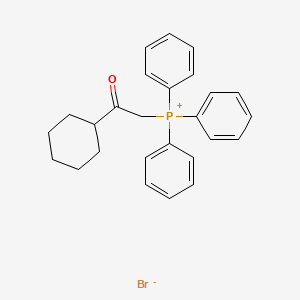
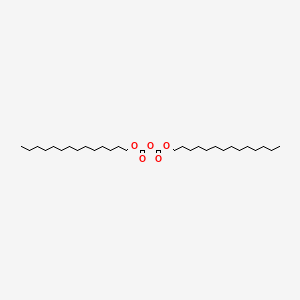
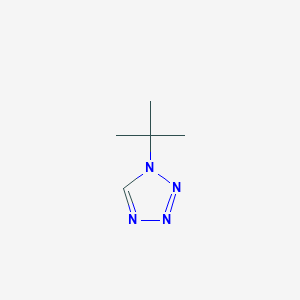
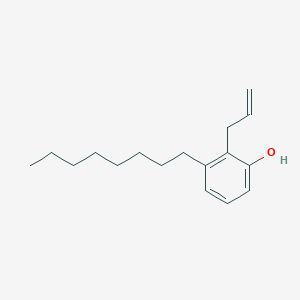
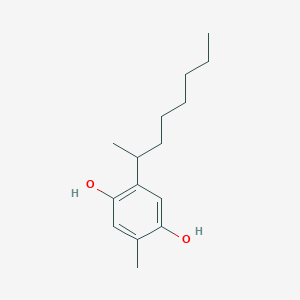
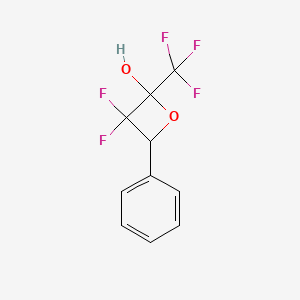
![N-Methyl-3-[(E)-(3-methylbutan-2-ylidene)amino]propan-1-amine](/img/structure/B14313783.png)

